1-Butyl-3-(1-hydroxyethylidene)-5-methyl-1,3-dihydro-2H-pyrrol-2-one

Lipophilicity Permeability Solubility Prediction

1-Butyl-3-(1-hydroxyethylidene)-5-methyl-1,3-dihydro-2H-pyrrol-2-one (CAS 62672-68-8) is a synthetic pyrrolone derivative characterized by a 1,3-dihydro-2H-pyrrol-2-one core with a 1-butyl substituent, a 5-methyl group, and a distinct 3-(1-hydroxyethylidene) moiety. This heterocyclic scaffold is a privileged structure in medicinal chemistry, often explored for its hydrogen bond-donating/acceptor capabilities.

Molecular Formula C11H17NO2
Molecular Weight 195.26 g/mol
CAS No. 62672-68-8
Cat. No. B12902212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butyl-3-(1-hydroxyethylidene)-5-methyl-1,3-dihydro-2H-pyrrol-2-one
CAS62672-68-8
Molecular FormulaC11H17NO2
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESCCCCN1C(=CC(=C1O)C(=O)C)C
InChIInChI=1S/C11H17NO2/c1-4-5-6-12-8(2)7-10(9(3)13)11(12)14/h7,14H,4-6H2,1-3H3
InChIKeyCKVITIZDYUBRKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Butyl-3-(1-hydroxyethylidene)-5-methyl-1,3-dihydro-2H-pyrrol-2-one Procurement Guide: Analytical and Comparator Profile


1-Butyl-3-(1-hydroxyethylidene)-5-methyl-1,3-dihydro-2H-pyrrol-2-one (CAS 62672-68-8) is a synthetic pyrrolone derivative characterized by a 1,3-dihydro-2H-pyrrol-2-one core with a 1-butyl substituent, a 5-methyl group, and a distinct 3-(1-hydroxyethylidene) moiety. This heterocyclic scaffold is a privileged structure in medicinal chemistry, often explored for its hydrogen bond-donating/acceptor capabilities . The compound's molecular formula is C11H17NO2 with a molecular weight of 195.26. Its calculated properties include a LogP of 2.5 and a topological polar surface area (TPSA) of 42.2 Ų [1], positioning it distinctly within the chemical space of related bioactive pyrrolones. The hydroxyethylidene group introduces a tautomeric and metal-chelating site, a feature absent in simpler pyrrolone or pyrrolidinone analogs, which can fundamentally alter its biological target profile. This specific substitution pattern is designed to mimic the α-hydroxy ketone motif found in several natural product enzyme inhibitors, offering a synthetic and stable alternative for structure-activity relationship (SAR) studies .

Why 1-Butyl-3-(1-hydroxyethylidene)-5-methyl-1,3-dihydro-2H-pyrrol-2-one Cannot Be Replaced by Simple Pyrrolone Analogs


Attempting to substitute this specific compound with a generic pyrrol-2-one or a simple N-butylpyrrolidinone fails due to critical functional group-dependent properties. The 3-(1-hydroxyethylidene) substituent is not a passive structural feature; it creates an enolizable β-keto-amide system that enables tautomerism and strong metal-chelation, radically different from the non-enolizable 1-butyl-5-methylpyrrol-2-one [1]. This functional handle is frequently the key pharmacophore for inhibiting targets like 17β-hydroxysteroid dehydrogenase (17β-HSD) or prolyl hydroxylases, where the hydroxyethylidene group mimics the enolate intermediate of the enzyme's natural substrate [2]. Without this moiety, the inhibitory potency against such targets is typically lost or reduced by orders of magnitude. Therefore, this compound serves as a specific chemical probe, not a general-purpose building block, and its unique tautomeric equilibrium (keto-enol) directly influences its reactivity and biological recognition in a way that non-hydroxylated analogs simply cannot replicate .

Quantitative Evidence for the Selection of 1-Butyl-3-(1-hydroxyethylidene)-5-methyl-1,3-dihydro-2H-pyrrol-2-one (CAS 62672-68-8)


Physicochemical Differentiation from N-Unsubstituted and Non-Hydroxylated Pyrrolone Analogs

The target compound exhibits a calculated LogP of 2.5 and a pKa for the enol group predicted around 6.0-7.0, which is crucial for pH-dependent partitioning [1]. In contrast, the comparator 1-Butyl-1,3-dihydro-5-methyl-2H-pyrrol-2-one, which lacks the hydroxyethylidene group, has a lower measured LogP of approximately 1.8 and a reduced hydrogen bond donor/acceptor capacity, making it less likely to engage in key hydrogen bonding interactions with biological targets [2]. This quantified LogP difference of 0.7 units translates to a roughly 5-fold higher predicted lipid bilayer permeability for the target compound, a critical factor for cell-based assays.

Lipophilicity Permeability Solubility Prediction ADME

Class-Level Potency in 17β-Hydroxysteroid Dehydrogenase (17β-HSD) Inhibition

Compounds bearing the 3-(1-hydroxyethylidene)pyrrolone scaffold have demonstrated potent inhibition of 17β-HSD1, a key target in estrogen-dependent diseases. A structurally analogous pyrrolone (BDBM50515434) shows an IC50 of 46 nM in a human placental cytosolic fraction assay [1]. In stark contrast, simpler 1-alkyl-5-methylpyrrol-2-ones lacking this specific chelating motif show no significant inhibition (IC50 > 10,000 nM) in similar steroidogenic enzyme panels [2]. This class-level evidence strongly supports the target compound's privileged status for this target family, as the enolizable hydroxyethylidene group is essential for coordinating the active-site tyrosine and NAD+ cofactor. While direct data for the exact compound is pending, the SAR transferability is high due to the conserved pharmacophore.

Endocrinology Cancer Enzyme Inhibition Steroidogenesis

Metabolic Stability Advantage Over Tetramic Acid Natural Products

Natural tetramic acids (e.g., tenuazonic acid) with the 3-acyl-4-hydroxy-pyrrolin-2-one core are potent bioactive agents but suffer from poor metabolic stability due to rapid glucuronidation at the 4-hydroxy group. The target compound, 1-butyl-3-(1-hydroxyethylidene)-5-methyl-1,3-dihydro-2H-pyrrol-2-one, presents a unique monoketone scaffold where the 4-position is unsubstituted, effectively blocking this major metabolic soft spot while retaining the crucial α-hydroxyenone warhead [1]. In microsomal stability assays, close monoketone pyrrolones related to this scaffold have shown a half-life (t1/2) greater than 60 minutes, compared to less than 10 minutes for the corresponding 4-hydroxylated tetramic acid analogs [2]. This represents a 6-fold improvement in metabolic stability, directly addressing a known developability issue.

Drug Metabolism Pharmacokinetics Natural Product Mimicry Prolyl Hydroxylase

Optimal Scientific and Industrial Use Cases for 1-Butyl-3-(1-hydroxyethylidene)-5-methyl-1,3-dihydro-2H-pyrrol-2-one


Chemical Probe for Steroidogenic Enzyme Inhibition Studies

Given its predicted potency against 17β-HSD1, the compound serves as an excellent starting point for developing fluorescent or photoaffinity probes to study estrogen biosynthesis in breast cancer cell lines. Its superior LogP of 2.5 ensures adequate cell permeability compared to more polar analogs. Researchers can use this scaffold to map the binding site of 17β-HSD1 through competitive inhibition assays with [3H]-E1, as described by BindingDB data for related analogs [1].

Lead Scaffold for Prolyl Hydroxylase (PHD) Inhibitor Optimization

The α-hydroxyenone group mimics the 2-oxoglutarate (2-OG) co-substrate of PHD enzymes, a class validated for anemia and ischemic disease treatment. The compound can be directly screened in a fluorescence-based PHD2 inhibition assay (e.g., using the PHD2 Fluorescent Activity Assay Kit) at a starting concentration of 10 µM, using the specific PHD inhibitor IOX2 as a positive control. Its unique scaffold avoids the carboxylic acid moiety of 2-OG mimetics, enhancing membrane permeability for cellular assays under normoxic and hypoxic conditions.

Synthetic Building Block for Late-Stage Functionalization Libraries

The enolizable 3-hydroxyethylidene group enables regioselective O-alkylation or acylation, allowing rapid generation of a compound library with varied pharmacokinetic properties. With a molecular weight of only 195.26, it complies with fragment-based drug discovery (FBDD) guidelines and can be used as a validated fragment hit for targets requiring a metal-chelating pharmacophore. Its NMR-friendly structure, with a clear 1H-NMR methyl singlet for the 5-methyl group, facilitates LC-MS and NMR-based fragment screening workflows.

Calibration Standard for Analytical Method Development

The compound's defined InChI Key (CKVITIZDYUBRKI-UHFFFAOYSA-N) and availability of GC-MS spectra for the related non-hydroxylated analog make it a valuable retention time marker for developing chiral or non-chiral HPLC methods for pyrrolone metabolite analysis in biological fluids. Its distinct UV absorbance maximum around 280 nm (characteristic of enone systems) allows for sensitive UV detection in analytical assays, supporting pharmacokinetic and environmental fate studies.

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